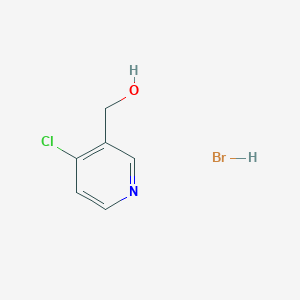
9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)-: is a complex organic compound that combines the structural features of fluorene and indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- typically involves the condensation of 9H-fluoren-2-amine with an indole derivative under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process would include steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the fluorene or indole rings, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution could introduce halogen atoms into the molecular structure.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating binding affinities with proteins or nucleic acids.
Medicine: In medicine, the compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on various biological pathways to determine its suitability as a drug candidate.
Industry: In industrial applications, 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- may be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially altering the activity of the target molecules and influencing various biological pathways.
Comparación Con Compuestos Similares
2-Fluorenamine: Shares the fluorene structure but lacks the indole moiety.
N,N-dimethyl-9H-fluoren-2-amine: A derivative with dimethyl substitution on the amine group.
Uniqueness: 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- is unique due to the combination of fluorene and indole structures
Propiedades
Número CAS |
6341-11-3 |
|---|---|
Fórmula molecular |
C22H16N2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C22H16N2/c1-2-6-19-15(5-1)11-16-12-18(9-10-20(16)19)23-13-17-14-24-22-8-4-3-7-21(17)22/h1-10,12-14,24H,11H2 |
Clave InChI |
JFRKKVKCXVVYCD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



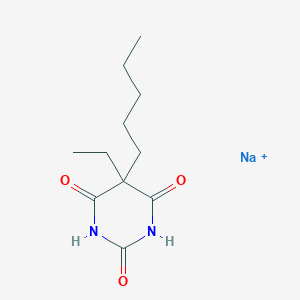
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
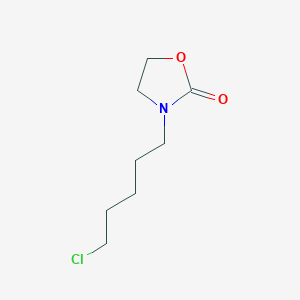

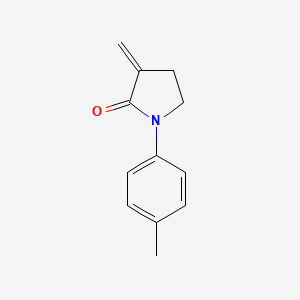
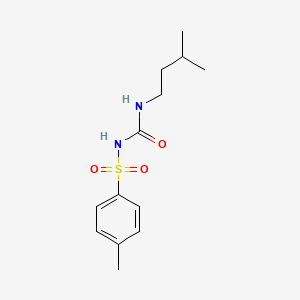

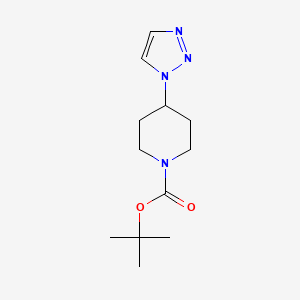
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
